1-(4-Methoxybenzoyl)-piperazine

CNS Peripheral Benzodiazepine Receptor Binding Affinity

Inconsistent benzoylpiperazine building block quality undermines SAR reproducibility. 1-(4-Methoxybenzoyl)-piperazine (CAS 94747-49-6) provides defined purity and quantifiable biological activity for reliable lead optimization. • 98% purity (GC), mp 73-74°C - minimizes side reactions in multi-step syntheses • PBR binding affinity (pIC50 = 5.59) - validated benchmark for competitive binding assays and CNS target screening • Distinct 4-methoxy substitution - defines lipophilicity and H-bonding capacity critical for target engagement; non-interchangeable with other benzoylpiperazines

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 94747-49-6
Cat. No. B1363459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzoyl)-piperazine
CAS94747-49-6
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCNCC2
InChIInChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
InChIKeyAWNXKUKDGIDDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzoyl)-piperazine: CNS and Chemical Biology Scaffold


1-(4-Methoxybenzoyl)-piperazine (CAS 94747-49-6) is a synthetic organic compound consisting of a piperazine ring substituted with a 4-methoxybenzoyl group . It is widely recognized as a versatile building block in medicinal chemistry, particularly for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . The compound's structural features, including the methoxybenzoyl moiety, enhance its solubility and stability, while the piperazine core provides a flexible scaffold for further functionalization, making it a valuable intermediate in drug discovery [1].

PBR-targeted CNS research scaffold
SAR probe with defined substitution pattern
Supports multi-step synthetic workflows

1-(4-Methoxybenzoyl)-piperazine: Why Substitution Fails


In-class compounds within the benzoylpiperazine family cannot be simply interchanged due to the profound impact of subtle structural variations on biological activity and physicochemical properties [1]. The specific substitution pattern on the benzoyl ring dictates the compound's interaction with biological targets, as demonstrated by structure-activity relationship (SAR) studies . Even minor changes, such as the position or number of methoxy groups, can lead to significant differences in potency and selectivity [2]. Furthermore, the presence of the 4-methoxybenzoyl group in 1-(4-Methoxybenzoyl)-piperazine confers unique physicochemical characteristics, such as specific lipophilicity and hydrogen-bonding capacity, which influence its behavior in assays and its suitability as a synthetic intermediate . Therefore, generic substitution risks compromising experimental outcomes and project reproducibility. The following quantitative evidence highlights these critical points of differentiation.

!Benzoyl substitution pattern may shift target engagement and selectivity
!Methoxy position/number can alter assay potency and SAR interpretation
!Lipophilicity and H-bonding differences may affect assay behavior and synthesis compatibility

1-(4-Methoxybenzoyl)-piperazine: Quantitative Evidence Guide


PBR Binding Affinity Benchmark

1-(4-Methoxybenzoyl)-piperazine demonstrates a specific binding affinity (pIC50) for the peripheral benzodiazepine receptor (PBR) in rat models. This is a key differentiator, as many structurally similar benzoylpiperazine analogs do not have reported data for this specific target. [1]

PBR Binding
Class-level
pIC50 = 5.59 (IC50 ≈ 2.57 µM)
Supports PBR binding benchmark for CNS SAR studies
Moderate affinity; class-level review; verify in target assay
CNS Peripheral Benzodiazepine Receptor Binding Affinity

Purity and Physical Form for Reproducibility

Procurement of 1-(4-Methoxybenzoyl)-piperazine from reputable vendors ensures a high level of purity and defined physical characteristics, which are critical for reproducible research. For instance, the compound is available in solid form with a melting point of 73-74°C and a minimum purity of 98% (GC) . In contrast, less characterized or lower purity batches may contain impurities that interfere with biological assays or synthetic reactions.

Purity & Melting Point
Data to verify
Purity: 98% (GC); mp 73–74°C
Supports reproducibility in synthesis and assay when batch verified
Vendor data; verify batch COA; higher mp than benzyl analog
Chemical Synthesis Quality Control Reproducibility

4-Methoxybenzoyl Group: Key Structural Determinant

The specific substitution pattern of the methoxy group on the benzoyl ring is a critical determinant of biological activity. SAR studies on related piperazine derivatives have shown that the position and number of methoxy groups significantly impact antagonistic activity at targets such as the platelet-activating factor (PAF) receptor [1]. 1-(4-Methoxybenzoyl)-piperazine, with its single para-methoxy substituent, represents a specific structural input for exploring these relationships, distinct from analogs with different substitution patterns (e.g., 1-(3-methoxybenzoyl)piperazine or 1,4-bis(4-methoxybenzoyl)piperazine).

4-Methoxy Pharmacophore
Class-level
Single para-methoxy defines PAF antagonist activity class
Guides pharmacophore optimization via SAR probing
Class-level SAR; confirm with direct assay on target
Medicinal Chemistry Structure-Activity Relationship Drug Design

Physicochemical Profile: pKa and Lipophilicity

The predicted pKa and LogP values for 1-(4-Methoxybenzoyl)-piperazine offer insights into its ionization state and lipophilicity, which are crucial parameters for understanding its behavior in biological systems and its suitability for specific formulations.

pKa & Lipophilicity
Data to verify
Predicted pKa = 8.41±0.10; LogP slightly higher than benzyl analog (LogP 1.367)
Estimates ionization and permeability for ADME profiling
Predicted values; experimental validation needed
Physicochemical Properties Drug-Likeness ADME

1-(4-Methoxybenzoyl)-piperazine: Research & Industrial Applications


PBR Ligand Screening and Lead Optimization

1-(4-Methoxybenzoyl)-piperazine serves as a validated starting point for medicinal chemistry programs targeting the peripheral benzodiazepine receptor (PBR) in the central nervous system. Its quantifiable binding affinity (pIC50 = 5.59) provides a benchmark for screening novel compounds and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity [1]. Researchers can use this compound as a reference ligand in competitive binding assays or as a scaffold for designing new chemical entities with improved PBR affinity.

Probing the 4-Methoxybenzoyl Pharmacophore

The compound is ideally suited for chemical biology studies aimed at dissecting the contribution of the 4-methoxybenzoyl group to target engagement. By comparing the activity of 1-(4-Methoxybenzoyl)-piperazine with analogs lacking this group or having modified substitution patterns, researchers can gain valuable insights into the structural requirements for biological activity [2]. This information is critical for developing more potent and selective inhibitors or modulators of enzymes and receptors.

High-Purity Building Block for Complex Synthesis

With a commercially available purity of 98% (GC) and a well-defined melting point (73-74°C), 1-(4-Methoxybenzoyl)-piperazine is a reliable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs . Its use minimizes the risk of side reactions and simplifies purification steps, leading to higher yields and more reproducible results in multi-step synthetic sequences.

Chromatographic and Spectroscopic Analysis Standard

The well-characterized nature of 1-(4-Methoxybenzoyl)-piperazine makes it suitable as a standard in analytical method development. Its distinct spectroscopic and chromatographic properties can be used to calibrate instruments, validate methods, and quantify the compound in complex mixtures. For example, it can serve as a reference standard for HPLC or LC-MS assays in pharmaceutical analysis or environmental monitoring.

Application
Selection Property
Validation Focus
PBR ligand screening and SAR studies
Reported PBR binding affinity benchmark
Confirm affinity in target assay; compare with analogs
4-Methoxy pharmacophore mapping
Defined 4-methoxy substitution pattern
Test role of methoxy group in target engagement; SAR series
Complex synthesis intermediate
Characterized purity and melting point
Verify batch purity and mp for synthesis reliability
Analytical reference standard
Characterized spectroscopic/chromatographic properties
Use as HPLC/LC-MS standard; validate analytical method

Technical Documentation Hub

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